6-(2-(2-chlorophenyl)-2-oxoethyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one
説明
特性
IUPAC Name |
6-[2-(2-chlorophenyl)-2-oxoethyl]-2-(4-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClN4O2/c1-15-10-12-16(13-11-15)22-26-23-18-7-3-5-9-20(18)28(24(31)29(23)27-22)14-21(30)17-6-2-4-8-19(17)25/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXXVEJSITUYVLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4N(C3=O)CC(=O)C5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 6-(2-(2-chlorophenyl)-2-oxoethyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is a member of the quinazoline family, known for its diverse biological activities including anti-cancer, anti-inflammatory, and antimicrobial properties. This article delves into the biological activity of this compound, supported by research findings, case studies, and relevant data tables.
Chemical Structure and Properties
This compound features a quinazoline core fused with a triazole ring, which is significant for its biological interactions. The presence of chlorine and tolyl groups enhances its lipophilicity and potential receptor interactions.
Molecular Formula
- Molecular Formula : C19H16ClN3O2S
- Molecular Weight : 369.86 g/mol
Anticancer Activity
Research indicates that quinazoline derivatives exhibit potent anticancer properties by inhibiting various signaling pathways associated with tumor growth. In particular, the compound has shown cytotoxic effects against several cancer cell lines.
Case Studies and Findings
- Cytotoxicity Assays : In studies involving HepG2 (liver cancer) and HCT-116 (colon cancer) cell lines, the compound demonstrated significant cytotoxicity with IC50 values reported at approximately 5.9 µM for HCT-116 cells. The mechanism is believed to involve DNA intercalation and inhibition of topoisomerase II activity .
- Comparative Analysis : When compared to other derivatives in the quinazoline family, this compound exhibited superior activity against HCT-116 cells, suggesting structural modifications enhance its efficacy .
Anti-inflammatory Effects
Quinazoline derivatives are also recognized for their anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines has been evaluated using carrageenan-induced paw edema models.
Research Findings
- Inhibition Rates : The compound showed significant inhibition of paw edema development, with an anti-inflammatory activity percentage (AA) of 53.41%, indicating its potential as a therapeutic agent in inflammatory diseases .
Antimicrobial Activity
The antimicrobial properties of quinazolines have been documented extensively. Preliminary studies suggest that this compound may possess broad-spectrum antimicrobial activity.
Data Table: Biological Activities Summary
| Activity Type | Cell Line/Model | IC50 Value (µM) | Remarks |
|---|---|---|---|
| Cytotoxicity | HepG2 | 6.29 | Effective against liver cancer |
| HCT-116 | 5.9 | Effective against colon cancer | |
| Anti-inflammatory | Carrageenan model | N/A | AA = 53.41% |
| Antimicrobial | Various pathogens | N/A | Broad-spectrum potential |
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : The quinazoline scaffold allows for intercalation between DNA bases, disrupting replication processes.
- Topoisomerase II Inhibition : This action prevents DNA unwinding necessary for replication and transcription.
- Cytokine Modulation : The compound modulates inflammatory pathways by inhibiting cytokine release.
類似化合物との比較
Compound 126
2-(Furan-2-yl)[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione (126) shares the triazoloquinazoline core but differs in substituents:
Compound 102c
Potassium 2-(furan-2-yl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiolate (102c):
Compound 8
6-Cinnamoyl-3-methyl[1,2,4]triazolo[4,3-c]quinazolin-5(6H)-one:
- Substituents : Cinnamoyl at position 6, methyl at position 3.
- Synthesis : Prepared via reaction with cinnamoyl chloride in DMF. Demonstrates the versatility of acylating agents in modifying biological activity .
Tetrazoloquinazoline Derivatives
Compound 3.1
Tetrazolo[1,5-c]quinazolin-5(6H)-one (3.1):
Compound 3.2
7-Methyltetrazolo[1,5-c]quinazolin-5(6H)-one (3.2):
Compound 3.3
8-Fluorotetrazolo[1,5-c]quinazolin-5(6H)-one (3.3):
Pyrazoloquinazoline Derivatives
Pirquinozol
2-(Hydroxymethyl)pyrazolo[1,5-c]quinazolin-5(3H)-one:
- Core Structure : Pyrazolo[1,5-c]quinazoline instead of triazolo.
- Substituents : Hydroxymethyl at position 2.
- Activity : Investigated for neurological disorders but lacks antimicrobial data .
Comparative Data Tables
Table 1. Physicochemical Properties
| Compound Name | Core Structure | Substituents | Melting Point (°C) | Yield (%) |
|---|---|---|---|---|
| Target Compound | Triazolo[1,5-c]quinazoline | 2-(2-chlorophenyl)-2-oxoethyl, p-tolyl | Data not provided | — |
| 2-(Furan-2-yl)triazoloquinazoline-5-thione (126) | Triazolo[1,5-c]quinazoline | Furan-2-yl, thione | — | — |
| Tetrazolo[1,5-c]quinazolin-5(6H)-one (3.1) | Tetrazolo[1,5-c]quinazoline | None | 295–297 | 96 |
| 7-Methyltetrazolo[1,5-c]quinazolin-5-one (3.2) | Tetrazolo[1,5-c]quinazoline | Methyl at C7 | 265–267 | 21 |
Key Research Findings
Synthetic Challenges : Alkylation of triazoloquinazolines (e.g., with chloroacetic acid) often leads to side reactions, as seen in tetrazoloquinazoline derivatives .
Activity-Structure Relationship : Thione and thiolate derivatives exhibit stronger antibacterial activity than neutral triazoloquinazolines, suggesting the importance of sulfur-containing functional groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
